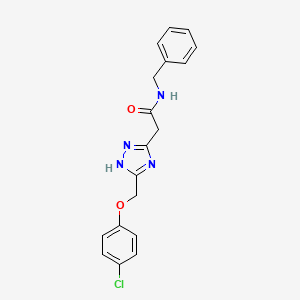

N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide

Description

N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide is a synthetic small molecule characterized by a 1,2,4-triazole core functionalized with a 4-chlorophenoxymethyl group at position 3 and an acetamide side chain at position 2. The acetamide nitrogen is further substituted with a benzyl group.

Properties

IUPAC Name |

N-benzyl-2-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c19-14-6-8-15(9-7-14)25-12-17-21-16(22-23-17)10-18(24)20-11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,24)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZFYTNMXLZGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=NNC(=N2)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide typically involves a multi-step processThe reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide typically involves the reaction of appropriate benzyl and triazole derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Biological Activities

2.1 Antioxidant Activity

Research indicates that compounds containing the triazole ring exhibit notable antioxidant properties. For instance, derivatives of N-benzyl-2-(4-(aryl)-1H-1,2,3-triazol-1-yl) have shown significant free radical scavenging activity. A study reported that certain derivatives demonstrated IC50 values better than standard antioxidants like butylated hydroxyanisole (BHA), highlighting their potential in preventing oxidative stress-related diseases .

2.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Triazole compounds are known for their ability to inhibit fungal growth. In vitro studies have shown that this compound exhibits activity against various fungal strains, suggesting its potential use as an antifungal agent .

2.3 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. Research indicates that derivatives can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases. For example, compounds with similar structures have shown inhibition of lipoxygenase (LOX), which is involved in the inflammatory response .

Therapeutic Applications

3.1 Cancer Treatment

The triazole moiety is often associated with anticancer activity. Some studies suggest that N-benzyl derivatives may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific targeting of cancer cells while sparing normal cells makes this compound a promising candidate for further development in oncology .

3.2 Neurological Disorders

There is emerging evidence that triazole-containing compounds may exhibit neuroprotective effects. Research has indicated that certain derivatives can protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves disrupting cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Key Observations:

Triazole Isomerism : The target compound’s 1,2,4-triazole core (vs. 1,2,3-triazole in 6m ) may enhance metabolic stability due to reduced ring strain and stronger hydrogen-bonding interactions .

Substituent Effects: The 4-chlorophenoxymethyl group in the target compound provides a balance of hydrophobicity and electron-withdrawing effects, contrasting with 6m’s bulkier naphthalenyloxy group, which may hinder membrane permeability . The benzyl group on the acetamide nitrogen differentiates it from 14c’s indolinone-hydrazone moiety, which confers specificity for VEGFR-2 inhibition .

Biological Activity: While 14c demonstrates potent anticancer activity, the target compound’s lack of an electron-rich aromatic system (e.g., indolinone) may shift its activity toward antimicrobial or anti-inflammatory pathways .

Synthetic Flexibility : The target compound’s structure allows modular modifications (e.g., replacing benzyl with heterocycles like pyridine in 9 ), enabling optimization for solubility or target engagement .

Biological Activity

N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Chemical Structure

Molecular Formula : CHClNO

Molecular Weight : 348.82 g/mol

Research indicates that this compound exhibits multiple mechanisms of action, particularly in anticancer activity. The compound has been shown to interact with several biological targets:

- Inhibition of Enzymatic Activity : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

Biological Activity Data

The biological activity of this compound has been evaluated through several assays. Below are summarized results from key studies:

| Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | 10.5 | |

| Antioxidant | DPPH Scavenging | 7.12 | |

| Anti-inflammatory | COX Inhibition | 15.0 | |

| Antimicrobial | Agar Diffusion | 12.0 |

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer) revealed that the compound significantly inhibited cell growth with an IC50 value of 10.5 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antioxidant Properties

In another investigation focusing on oxidative stress, this compound demonstrated a high degree of DPPH radical scavenging activity with an IC50 value of 7.12 µM, outperforming standard antioxidants like butylated hydroxyanisole (BHA) .

Case Study 3: Anti-inflammatory Effects

The compound was also assessed for its anti-inflammatory potential through COX enzyme inhibition assays. It exhibited an IC50 value of 15 µM, suggesting a promising role in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example, the triazole core is formed via cyclization of thiosemicarbazide derivatives under acidic conditions, followed by benzylation and chloro-phenoxy substitution. Key steps include temperature control (20–25°C for benzylation) and pH adjustment to prevent side reactions. Purification often employs column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane). Recrystallization from ethanol-DMF mixtures improves purity .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation requires a combination of:

- FTIR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- NMR (¹H/¹³C) : To resolve aromatic protons (δ 7.2–7.5 ppm for benzyl) and triazole carbons (δ 150–160 ppm).

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClN₃O₂: 380.1064).

- X-ray crystallography : For absolute configuration determination, using SHELX software for refinement .

Q. What are the standard protocols for assessing its stability under experimental conditions?

- Methodological Answer : Stability studies involve:

- Thermogravimetric analysis (TGA) : To evaluate decomposition temperatures.

- HPLC monitoring : Track degradation products in solutions (e.g., DMSO or PBS) over 24–72 hours.

- pH-dependent stability : Incubate the compound in buffers (pH 3–10) and quantify intact compound via UV-Vis spectroscopy at λ_max ≈ 270 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for serum protein binding.

- Validate enzyme inhibition (e.g., human leukocyte elastase) via kinetic assays (Km/Vmax analysis) .

- Apply multivariate statistical analysis to correlate structural features (e.g., chloro-phenoxy orientation) with activity .

Q. What computational strategies are recommended for predicting structure-activity relationships (SAR)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on triazole’s hydrogen-bonding potential.

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and electron-density maps (DFT calculations at B3LYP/6-31G* level) .

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

- Methodological Answer :

- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) to block the 1H-triazole N-H during benzylation.

- Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic coupling (e.g., 80°C, 300 W, 20 minutes).

- In situ monitoring : Raman spectroscopy tracks reaction intermediates to optimize conditions .

Q. What methodologies are employed to study its interaction with biological macromolecules?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., albumin).

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Cryo-EM : Resolve binding conformations in membrane-bound proteins at near-atomic resolution .

Q. How can researchers overcome low solubility in pharmacological assays?

- Methodological Answer :

- Co-solvent systems : Use cyclodextrin complexes (e.g., β-CD at 10% w/v) or DMSO/PBS mixtures (<0.1% DMSO).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation.

- Pro-drug design : Introduce phosphate esters at the acetamide group for improved aqueous solubility .

Q. What advanced techniques are used to identify metabolites in preclinical studies?

- Methodological Answer :

- LC-HRMS/MS : Coupled with in vitro hepatocyte incubation to detect phase I/II metabolites.

- Isotope labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways.

- CYP450 inhibition assays : Identify enzymes responsible for metabolism (e.g., CYP3A4 vs. CYP2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.